tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate
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Overview
Description
tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate: is an organic compound that features a tert-butyl ester group, a cyano-substituted phenyl group, and an amino-oxoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate typically involves the reaction of tert-butyl 2-amino-2-oxoacetate with 4-cyanobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and amide bonds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the cyano group and the ester moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 2-((4-nitrophenyl)amino)-2-oxoacetate
- tert-Butyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
- tert-Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate
Comparison: tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.
Properties
IUPAC Name |
tert-butyl 2-(4-cyanoanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)11(16)15-10-6-4-9(8-14)5-7-10/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDSALFHOLQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)NC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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